1,1,1-Tris(4-cyanatophenyl)ethane

Catalog No.
S3146289
CAS No.
113151-22-7
M.F
C23H15N3O3
M. Wt
381.391
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1,1-Tris(4-cyanatophenyl)ethane

CAS Number

113151-22-7

Product Name

1,1,1-Tris(4-cyanatophenyl)ethane

IUPAC Name

[4-[1,1-bis(4-cyanatophenyl)ethyl]phenyl] cyanate

Molecular Formula

C23H15N3O3

Molecular Weight

381.391

InChI

InChI=1S/C23H15N3O3/c1-23(17-2-8-20(9-3-17)27-14-24,18-4-10-21(11-5-18)28-15-25)19-6-12-22(13-7-19)29-16-26/h2-13H,1H3

InChI Key

AWWJTNMLTCVUBS-UHFFFAOYSA-N

SMILES

CC(C1=CC=C(C=C1)OC#N)(C2=CC=C(C=C2)OC#N)C3=CC=C(C=C3)OC#N

Solubility

not available
  • Chemical Identification


    The PubChem database provides a basic description of the compound, including its chemical structure, formula (C23H15N3O3), and a unique identifier (CID 2760878) []. However, no information regarding its use in scientific research is available.

  • Limited Commercial Availability


    While resources like ChemicalBook mention the Chemical Abstracts Service (CAS) registry number (113151-22-7) for 1,1,1-Tris(4-cyanatophenyl)ethane, there is no indication of its commercial availability from major chemical suppliers []. This suggests the compound may be either not commercially produced or produced in very limited quantities.

  • Potential Research Areas


    Given the presence of the cyano (C≡N) functional group and the central ethane core, 1,1,1-Tris(4-cyanatophenyl)ethane could possess interesting properties for further investigation. Here are some speculative areas where it might be relevant for scientific research:

    • Organic electronics: The cyano group can participate in pi-conjugated systems, which are essential for materials used in organic electronics like solar cells and organic light-emitting diodes (OLEDs). However, further research would be needed to determine if 1,1,1-Tris(4-cyanatophenyl)ethane exhibits suitable properties for these applications.
    • Supramolecular chemistry: The combination of aromatic groups and the central ethane core could allow for interesting self-assembly properties, potentially leading to new supramolecular structures.

1,1,1-Tris(4-cyanatophenyl)ethane is an organic compound characterized by its three cyanate functional groups attached to a central ethane backbone. This compound, with the chemical formula C23H15N3O3C_{23}H_{15}N_{3}O_{3}, is notable for its stability and resistance to environmental factors, making it valuable in various industrial applications. It is often utilized as a precursor in the synthesis of high-performance materials, particularly in the field of thermosetting polymers and composites .

  • Oxidation: The compound can be oxidized using agents such as oxygen or hydrogen peroxide, leading to oxidized derivatives of the cyanate ester.
  • Substitution: It participates in nucleophilic substitution reactions under acidic conditions, resulting in substituted cyanate esters with diverse functional groups.

Common reagents used in these reactions include various nucleophiles and oxidizing agents .

Research into the biological activity of 1,1,1-Tris(4-cyanatophenyl)ethane indicates its potential use in biomedical applications. It has been investigated for its role in drug delivery systems and biocompatible coatings. Its chemical structure allows for interactions with biological molecules, making it a candidate for further studies in biomaterials .

The synthesis of 1,1,1-Tris(4-cyanatophenyl)ethane typically involves condensation reactions between cyanate esters and appropriate substrates. Key methods include:

  • Condensation Reactions: These are performed under controlled temperature conditions using organic solvents like benzene or dichloromethane to ensure high yield and purity.
  • Industrial Production: In industrial settings, large-scale synthesis employs continuous flow reactors and advanced purification techniques to optimize the production process .

This compound finds extensive applications across various fields:

  • Materials Science: Used in the production of thermosetting polymers due to its high glass transition temperature and low viscosity at room temperature.
  • Biomedical Engineering: Investigated for use in drug delivery systems and biocompatible materials.
  • Chemical Industry: Serves as a precursor for other organic compounds and polymers .

Interaction studies involving 1,1,1-Tris(4-cyanatophenyl)ethane focus on its reactivity with nucleophiles and other functional groups. The carbon atoms within the cyanate ester groups exhibit strong nucleophilicity, allowing for significant interactions with various chemical species. This property is crucial for its application in synthesizing new materials and compounds .

Several compounds share structural similarities with 1,1,1-Tris(4-cyanatophenyl)ethane. Here are a few notable examples:

Compound NameStructure DescriptionKey Features
2,2-Bis(4-cyanatophenyl)propaneA derivative of bisphenol A with two cyanate groupsKnown for its thermal stability but higher viscosity
1,1-Dichloro-2,2-(4-cyanatophenyl)ethyleneA cyanate derivative featuring dichloro substituentsUnique reactivity due to halogen presence
1,3-Bis(4-cyanatophenyl)propaneContains two cyanate groups on a propane backboneLower thermal performance compared to tricyanates

Uniqueness

What sets 1,1,1-Tris(4-cyanatophenyl)ethane apart is its exceptionally low viscosity at room temperature coupled with its ability to form high glass transition temperature thermosets. This combination makes it particularly valuable for applications requiring enhanced thermal stability and reduced moisture absorption .

XLogP3

5.9

Dates

Modify: 2024-02-18

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